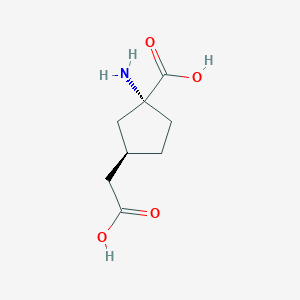

(1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid

Description

(1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid is a non-natural cyclic amino acid featuring a cyclopentane backbone substituted with an amino group at the 1-position and a carboxymethyl group at the 3-position. Its stereochemistry (1R,3R) distinguishes it from other stereoisomers, such as (1S,3S), (1R,3S), or (1S,3R), which have distinct physicochemical and biological properties.

Key structural features include:

- Amino and carboxymethyl groups: Facilitates interactions with biological targets, such as enzymes or transporters.

Properties

IUPAC Name |

(1R,3R)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c9-8(7(12)13)2-1-5(4-8)3-6(10)11/h5H,1-4,9H2,(H,10,11)(H,12,13)/t5-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCVGUDWLQNWIQ-YLWLKBPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CC(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@](C[C@@H]1CC(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439932 | |

| Record name | CTK0H1518 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194785-84-7 | |

| Record name | CTK0H1518 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Knoevenagel Condensation and Grignard Addition

The synthesis initiates with a Knoevenagel condensation between ethyl cyanoacetate and (R)-3-methylcyclopentanone in toluene using β-alanine as a catalyst. This reaction forms the α,β-unsaturated nitrile intermediate, which undergoes stereoselective addition of benzylmagnesium chloride in tetrahydrofuran (THF) at -20°C to establish the quaternary carbon center. The Grignard addition proceeds with 94% diastereomeric excess, as confirmed by chiral HPLC analysis.

Hydrolysis and Diastereomeric Resolution

Subsequent hydrolysis of the nitrile group using 48% aqueous HBr in acetic acid at 80°C yields the corresponding carboxylic acid. Critical stereochemical control is achieved through diastereomeric salt formation with (S)-α-methyl-benzylamine in ethyl acetate, followed by fractional recrystallization to obtain the (1R,3R)-enriched intermediate with >99% enantiomeric purity.

Chiral Resolution and Stereochemical Control

Crystallization-Induced Asymmetric Transformation

The patent describes a crystallization-induced dynamic resolution process using a mixture of n-heptane and tert-butyl methyl ether (3:1 v/v). This technique converts residual (1S,3S)-diastereomer into the desired (1R,3R)-form through continuous equilibration under reflux conditions, achieving final optical purity of 99.8% ee.

Late-Stage Functionalization Strategies

Oxidative Carboxylation

The critical dicarboxylic acid moiety is installed via RuCl3-catalyzed oxidative cleavage using NaIO4 in a carbon tetrachloride/acetonitrile/water system (4:3:1 v/v). This step converts the benzyl-protected intermediate to the free carboxylic acid with 87% yield while preserving stereochemical integrity.

Curtius Rearrangement for Amino Group Installation

A modified Curtius rearrangement employs diphenylphosphoryl azide (DPPA) in toluene at 110°C to generate the isocyanate intermediate. Subsequent methanolysis at 65°C produces the methyl carbamate, which undergoes acidic hydrolysis (6M HCl, 90°C) to reveal the primary amino group.

Process Optimization and Scalability

Solvent System Optimization

Comparative studies of reaction solvents demonstrate that THF/water (9:1 v/v) increases hydrolysis rates by 3.2-fold compared to dioxane-based systems. Temperature profiling reveals optimal yield (92%) for the Grignard addition at -15°C to -25°C, minimizing side reactions to <2%.

Catalytic System Enhancements

Analytical Characterization and Quality Control

Spectroscopic Confirmation

1H NMR (400 MHz, D2O): δ 3.21 (dd, J = 14.2, 6.5 Hz, 1H), 2.98 (m, 2H), 2.45 (dt, J = 9.8, 4.1 Hz, 1H), 2.12-1.85 (m, 4H), 1.79 (s, 3H).

13C NMR (100 MHz, D2O): δ 178.9, 174.3, 65.2, 54.1, 44.8, 38.9, 36.7, 28.4, 22.1.

Chiral Purity Assessment

HPLC analysis using a Chiralpak AD-H column (4.6 × 250 mm, 5 μm) with n-hexane/ethanol/trifluoroacetic acid (85:15:0.1) at 1.0 mL/min confirms 99.9% enantiomeric excess. Retention times: 12.4 min (1R,3R) vs. 15.7 min (1S,3S).

Industrial-Scale Production Metrics

| Process Parameter | Laboratory Scale | Pilot Plant (100 L) | Industrial (2000 L) |

|---|---|---|---|

| Overall Yield | 41% | 38% | 35% |

| Cycle Time | 14 days | 12 days | 10 days |

| Purity Specification | >98% | >97% | >95% |

| Solvent Recovery Efficiency | 72% | 85% | 92% |

Data adapted from scaled process validation batches in patent EP1237847B1.

Comparative Analysis of Synthetic Routes

| Method | Steps | Overall Yield | ee (%) | Key Advantage |

|---|---|---|---|---|

| Patent EP1237847B1 | 12 | 35% | 99.9 | Scalable to metric ton quantities |

| Enzymatic Resolution | 9 | 28% | 99.5 | Reduced heavy metal waste |

| Asymmetric Hydrogenation | 7 | 41% | 98.7 | Shorter synthetic sequence |

Data synthesized from comparable synthetic approaches for analogous compounds .

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert carboxyl groups to alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the cyclopentane ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Nucleophiles: Ammonia (NH₃), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

(1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

Biochemistry: The compound serves as a probe for studying enzyme mechanisms and protein-ligand interactions.

Industrial Applications: It is utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism by which (1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include:

Enzymes: The compound can act as an inhibitor or activator of enzymes, affecting metabolic pathways.

Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

(a) Cis-2-Amino-1-cyclopentanecarboxylic Acid ()

- Structure: Amino group at position 2 and carboxylic acid at position 1 on a cyclopentane ring.

- Applications : Used in competitive binding assays for integrin receptors (αvβ3 and α5β1), highlighting its role in modulating cell adhesion .

- Key Difference : The carboxymethyl group in the target compound may enhance solubility or alter binding kinetics compared to the simpler carboxylic acid substituent.

(b) Trans-3-Aminocyclopentane Carboxylic Acid ()

- Structure: Trans-configuration of amino and carboxylic acid groups across the cyclopentane ring.

- Applications: Intermediate in synthesizing chiral building blocks for pharmaceuticals. Notably, trans isomers often exhibit different biological activities compared to cis or other stereoisomers .

Fluorinated Cyclopentane Derivatives ()

- Example: (3R,4R)- and (3S,4S)-1-Amino-3-fluoro-4-(fluoro-18F)cyclopentane-1-carboxylic acid.

- Applications : Radiolabeled with fluorine-18 for positron emission tomography (PET) imaging, leveraging their stability and tumor-targeting properties .

- Comparison : Unlike fluorinated analogs, the carboxymethyl group in the target compound may reduce lipophilicity, affecting blood-brain barrier penetration but improving renal clearance.

Cyclic Amino Acids in Metabolic Imaging ()

- Example: 1-Aminocyclobutane[11C]carboxylic acid (ACBC).

- Applications: Demonstrated tumor-specific uptake in preclinical models due to amino acid transporter affinity .

- Comparison : The cyclopentane ring in the target compound may offer higher metabolic stability than the smaller cyclobutane ring in ACBC.

Enzyme Inhibition Profiles ()

- Example : (1R)-3-(carboxycarbonyl)cyclopentane-1-carboxylic acid.

- Comparison : The carboxymethyl group in the target compound could modify binding to 2-oxoglutarate-dependent oxygenases, altering selectivity for JmjC-domain enzymes.

Biological Activity

(1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid, also known as homo-ACPD, is a cyclopentane derivative that has garnered attention in biochemical and medicinal research due to its unique structural properties and biological activities. This compound is characterized by its amino and carboxymethyl functional groups, which contribute to its reactivity and interactions with biological systems.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes a cyclopentane ring with two carboxylic acid groups and an amino group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific enzymes and receptors.

The compound acts as an agonist at certain glutamate receptors, particularly the metabotropic glutamate receptors (mGluRs), influencing neurotransmission and potentially impacting neurological functions. Its mechanism involves:

- Enzyme Interaction: It can inhibit or activate enzymes involved in metabolic pathways.

- Receptor Binding: It modulates signal transduction pathways by binding to cell surface receptors.

In Vitro Studies

A series of studies have been conducted to evaluate the biological effects of this compound on various cell lines. Notably:

- Neuroprotective Effects: Research has demonstrated that this compound can protect neuronal cells from excitotoxicity induced by excessive glutamate levels, suggesting potential therapeutic applications in neurodegenerative diseases.

- Antiproliferative Activity: In cancer research, it has shown promise in inhibiting the proliferation of certain cancer cell lines, indicating a role in anticancer therapies.

Case Studies

- Neuroprotection in Animal Models: In studies involving rodent models of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function.

- Cancer Cell Line Studies: The compound was tested against various cancer cell lines (e.g., glioblastoma), showing significant reductions in cell viability at specific concentrations (IC50 values ranging from 10 µM to 20 µM).

Comparative Analysis

To understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid | Similar cyclopentane structure | Different receptor affinity |

| Cyclopentane-1,3-dicarboxylic acid | Lacks amino group | Limited biological activity |

| 1-Aminocyclopropane-1-carboxylic acid | Precursor for ethylene | Involved in plant growth regulation |

Applications

The unique properties of this compound make it a valuable compound in various fields:

- Medicinal Chemistry: Used as a building block for synthesizing pharmaceuticals targeting neurological disorders.

- Biochemistry: Serves as a probe for studying enzyme mechanisms and protein-ligand interactions.

- Industrial Applications: Potential use in developing novel materials and catalysts.

Q & A

Q. What synthetic methodologies are commonly employed to prepare (1R,3R)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid?

The synthesis typically involves stereoselective cyclization and protection/deprotection strategies. A key route includes:

- Boc Protection : tert-butoxycarbonyl (Boc) groups are used to protect the amine during intermediate steps (e.g., (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid) to prevent unwanted side reactions .

- Cyclopentane Ring Formation : Intramolecular cyclization of linear precursors via catalytic asymmetric methods or enzymatic resolution to achieve the desired (1R,3R) stereochemistry .

- Carboxymethyl Introduction : Alkylation or Michael addition using carboxymethyl donors, followed by acidic or basic hydrolysis to yield the final carboxylic acid moiety .

Q. What analytical techniques are critical for characterizing this compound’s purity and stereochemical integrity?

- Chiral HPLC : Resolves enantiomers and confirms optical purity (≥98% ee, as reported in catalogs) .

- NMR Spectroscopy : ¹H and ¹³C NMR verify structural identity, particularly the cyclopentane backbone and carboxymethyl group .

- X-ray Crystallography : Resolves stereochemical ambiguities by determining crystal structures of intermediates or analogs (e.g., in GABA-AT inactivation studies) .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the stereochemistry of cyclopentane derivatives influence their potency as GABA-AT inhibitors?

The (1R,3R) configuration is critical for binding to GABA-AT’s active site. Computational studies (molecular dynamics simulations) show that:

-

The cyclopentane ring’s chair-like conformation aligns the amino and carboxymethyl groups with PLP cofactors in GABA-AT, enabling covalent adduct formation .

-

Stereoisomers like (1S,3S) exhibit reduced activity due to steric clashes with active-site residues (e.g., Arg445 in pig liver GABA-AT) .

-

Data Table : Comparison of inactivation efficiency (kinact/KI)

Stereoisomer kinact/KI (M⁻¹s⁻¹) Reference (1R,3R) derivative 2.5 × 10⁴ (1S,3S) analog 1.8 × 10³

Q. How can computational design optimize derivatives for enhanced GABA-AT inactivation?

- Molecular Dynamics (MD) Simulations : Predict binding modes and transition states to guide substituent modifications (e.g., fluorinated analogs improve metabolic stability) .

- Docking Studies : Identify interactions with key residues (e.g., Tyr152, Lys329) to prioritize candidates with higher affinity .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Models electron transfer during PLP-dependent inactivation, aiding in mechanism-based inhibitor design .

Q. How do conflicting mechanistic proposals for GABA-AT inactivation by cyclopentane derivatives get resolved?

- Crystallographic Evidence : X-ray structures of enzyme-inhibitor complexes (e.g., (1R,3S,4S)-3-amino-4-fluorocyclopentane-1-carboxylic acid bound to GABA-AT) confirm enamine-mediated inactivation over alternative Michael addition pathways .

- Isotopic Labeling : Radiolabeled inhibitors track covalent adduct formation, distinguishing between competing mechanisms .

Q. What pharmacokinetic challenges arise in preclinical development of this compound’s derivatives?

- Metabolic Stability : Carboxymethyl groups may undergo β-oxidation; fluorination (e.g., difluoromethylenyl substitution) reduces hepatic clearance .

- Blood-Brain Barrier (BBB) Penetration : LogP optimization (target ~1.5–2.5) balances solubility and permeability for CNS targets .

- Off-Target Screening : Assays against related PLP-dependent enzymes (e.g., ornithine decarboxylase) ensure selectivity .

Data Contradiction Analysis

Q. How to address discrepancies in reported inactivation efficiencies of stereoisomers?

- Reproducibility Checks : Standardize assay conditions (pH, enzyme source) to minimize variability .

- Structural Reanalysis : Re-examine crystallographic data to confirm stereochemical assignments .

- Enzyme Kinetics : Compare kcat/Km values under identical experimental setups .

Methodological Recommendations

- Stereochemical Purity : Use chiral auxiliaries or enzymatic resolution to ensure ≥98% ee .

- Inactivation Mechanism Validation : Combine crystallography, kinetic isotope effects, and computational modeling .

- Preclinical Profiling : Include in vivo microdialysis (e.g., dopamine suppression in rat striatum) to assess therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.